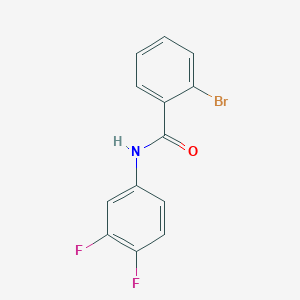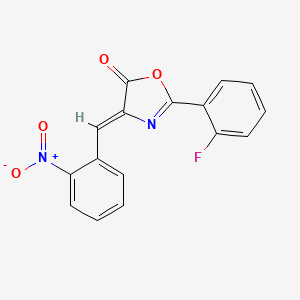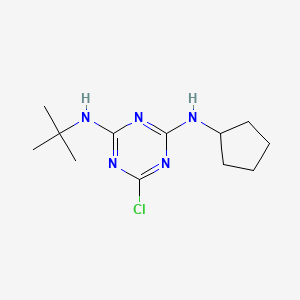
3-anilino-1-(5-methyl-2-furyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(5-methyl-2-furyl)-1-propanone, also known as MAFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学研究应用
3-anilino-1-(5-methyl-2-furyl)-1-propanone has been used in a variety of scientific research applications. One of the most common uses of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is as a selective inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme plays a key role in the production of arachidonic acid, a precursor to a variety of inflammatory mediators. By inhibiting cPLA2, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states.
In addition to its use as a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been studied for its potential as a tool for studying endocannabinoid signaling. This compound has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to increase the levels of anandamide in the body, which can have a variety of effects on the endocannabinoid system.
作用机制
The mechanism of action of 3-anilino-1-(5-methyl-2-furyl)-1-propanone is complex and involves the inhibition of specific enzymes. As mentioned above, 3-anilino-1-(5-methyl-2-furyl)-1-propanone inhibits cPLA2 and FAAH, which results in a reduction in the production of inflammatory mediators and an increase in the levels of endocannabinoids, respectively. In addition to these effects, 3-anilino-1-(5-methyl-2-furyl)-1-propanone has also been found to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
3-anilino-1-(5-methyl-2-furyl)-1-propanone has a variety of biochemical and physiological effects. As a cPLA2 inhibitor, 3-anilino-1-(5-methyl-2-furyl)-1-propanone can help to reduce inflammation in a variety of disease states, including arthritis, asthma, and cardiovascular disease. In addition, 3-anilino-1-(5-methyl-2-furyl)-1-propanone's inhibition of FAAH can have a variety of effects on the endocannabinoid system, including pain relief, appetite stimulation, and mood regulation.
实验室实验的优点和局限性
One of the main advantages of using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments is its specificity. This compound has been found to selectively inhibit cPLA2 and FAAH, which makes it a valuable tool for studying the roles of these enzymes in various disease states. However, there are also some limitations to using 3-anilino-1-(5-methyl-2-furyl)-1-propanone in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
未来方向
There are many potential future directions for research on 3-anilino-1-(5-methyl-2-furyl)-1-propanone. One area of interest is the development of more efficient synthesis methods for this compound. In addition, researchers are interested in exploring the potential of 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a therapeutic agent for a variety of disease states, including inflammation, pain, and mood disorders. Finally, there is also interest in using 3-anilino-1-(5-methyl-2-furyl)-1-propanone as a tool for studying the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of 3-anilino-1-(5-methyl-2-furyl)-1-propanone involves the reaction of aniline with 5-methyl-2-furanone in the presence of a catalyst. This reaction results in the formation of 3-anilino-1-(5-methyl-2-furyl)-1-propanone. The purity of the synthesized compound can be improved through recrystallization.
属性
IUPAC Name |
3-anilino-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(17-11)13(16)9-10-15-12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDYJGQKDXZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-(5-methyl-2-furyl)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)
![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)